Desmethyltrimipramine

描述

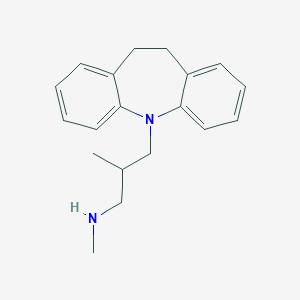

N-去甲曲美沙星是三环抗抑郁药曲美沙星的主要代谢产物。 它是一种生物化学化合物,化学式为C19H24N2,分子量为280.41 g/mol 。这种化合物以其在曲美沙星药理活性中的作用而闻名,有助于其抗抑郁作用。

准备方法

合成路线和反应条件

N-去甲曲美沙星可以通过曲美沙星的去甲基化合成。 该过程通常涉及使用氢氧化钠 (NaOH) 等试剂或其他强碱来去除曲美沙星分子中氮原子上的甲基 。

工业生产方法

在工业环境中,N-去甲曲美沙星的生产涉及在受控条件下进行大规模化学反应。该过程包括使用高纯度试剂和溶剂以确保最终产品的质量和产率。 反应条件,如温度、压力和反应时间,经过优化以实现最高效率 。

化学反应分析

反应类型

N-去甲曲美沙星会发生各种化学反应,包括:

氧化: 该反应涉及在化合物中添加氧或去除氢。

还原: 该反应涉及在化合物中添加氢或去除氧。

常用试剂和条件

N-去甲曲美沙星反应中常用的试剂包括高锰酸钾 (KMnO4) 等氧化剂和氢化锂铝 (LiAlH4) 等还原剂。 反应通常在受控条件下进行,例如特定温度和 pH 值,以确保预期结果 。

主要生成物

N-去甲曲美沙星反应中形成的主要产物取决于反应类型。 例如,氧化反应可能会生成 N-氧化物衍生物,而还原反应可能会生成完全还原的胺 。

科学研究应用

Pharmacokinetics

Desmethyltrimipramine is primarily studied for its pharmacokinetic profile, particularly in relation to its parent compound, trimipramine. Research indicates that the pharmacokinetics of this compound are significantly influenced by genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme, which is responsible for drug metabolism.

- Bioavailability and Clearance : A study measuring concentrations of trimipramine and this compound after intravenous and oral administration found that bioavailability varied significantly among individuals based on their CYP2D6 genotype. For instance, mean bioavailability was reported as 44% in poor metabolizers compared to only 12% in ultrarapid metabolizers . This variability has implications for dosing strategies and potential adverse effects.

Therapeutic Effects

This compound exhibits several therapeutic effects that are being explored in clinical settings:

- Antidepressant Activity : As a metabolite of trimipramine, this compound retains some antidepressant properties. Its efficacy as an antidepressant may be linked to its ability to inhibit norepinephrine reuptake, similar to other tricyclic antidepressants .

- Potential Use in Pain Management : Emerging studies suggest that this compound may have analgesic properties. Its role in pain modulation is under investigation, particularly in neuropathic pain conditions where traditional analgesics may fail .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Fatal Overdose Case : In a documented case of fatal overdose involving trimipramine, both trimipramine and this compound concentrations were measured in biological samples. The findings underscored the importance of monitoring both compounds due to their potential contributions to toxicity and adverse effects .

- Impact on Treatment Outcomes : A study focused on patients with depression indicated that variations in this compound levels could correlate with treatment outcomes. Patients exhibiting higher plasma levels of this compound had improved responses to therapy, suggesting its role as a biomarker for treatment efficacy .

Summary Table of Key Findings

| Parameter | Findings |

|---|---|

| Bioavailability | Varies from 12% (ultrarapid) to 44% (poor metabolizers) |

| Therapeutic Effects | Antidepressant activity; potential analgesic properties |

| Case Studies | Documented overdose; correlation with treatment outcomes |

作用机制

N-去甲曲美沙星的作用机制与其与单胺转运蛋白的相互作用有关,包括血清素转运蛋白 (SERT)、去甲肾上腺素转运蛋白 (NET) 和多巴胺转运蛋白 (DAT)。 它抑制这些神经递质的再摄取,导致突触间隙中血清素、去甲肾上腺素和多巴胺的水平升高 。此作用有助于其抗抑郁作用。 此外,N-去甲曲美沙星与有机阳离子转运蛋白 (OCT1 和 OCT2) 相互作用,这些蛋白参与脑中单胺的摄取 。

相似化合物的比较

N-去甲曲美沙星在化学上与其他三环抗抑郁药有关,例如阿米替林和丙咪嗪。它在药理学特征和效力方面有所不同。 例如,N-去甲曲美沙星在单胺转运蛋白上的抑制效力与曲美沙星相似,但比 2-羟基-曲美沙星在某些转运蛋白上的效力低 。 其他类似化合物包括地西普拉明和诺特里普蒂林,它们也属于三环抗抑郁药类 。

生物活性

Desmethyltrimipramine (DMT) is a significant metabolite of trimipramine, a tricyclic antidepressant (TCA) that has been studied for its pharmacological properties. Understanding the biological activity of DMT is crucial for elucidating its role in the therapeutic effects and side effects associated with trimipramine treatment. This article reviews the pharmacological profile, mechanisms of action, and clinical implications of DMT, drawing on various studies and findings.

Pharmacological Profile

This compound exhibits pharmacological activities that are similar to those of trimipramine, particularly in its interactions with neurotransmitter transporters. Key findings regarding its biological activity include:

- Monoamine Reuptake Inhibition : DMT has been shown to inhibit the reuptake of norepinephrine (NET) and serotonin (SERT). It is slightly more potent than trimipramine in inhibiting norepinephrine reuptake but less effective in serotonin reuptake inhibition .

- Comparative Potency : In a study assessing the activity profiles of trimipramine and its metabolites, DMT demonstrated IC50 values for NET and SERT that were comparable to those of trimipramine. However, it was noted that significant monoamine reuptake inhibition would not be expected at therapeutic concentrations .

- Therapeutic Concentrations : Therapeutic concentrations of trimipramine range from 0.5 to 1.2 μM (150–350 ng/mL). When considering DMT, these concentrations may be higher due to accumulation in the brain, potentially enhancing its pharmacological effects .

The mechanisms by which this compound exerts its effects are primarily related to its interaction with neurotransmitter systems:

- Serotonin and Norepinephrine Transporters : DMT's inhibition of SERT and NET contributes to its antidepressant properties. While it shows weak inhibition of dopamine transporters (DAT), its primary action remains on serotonin and norepinephrine systems .

- Comparison with Other Metabolites : Other metabolites such as 2-hydroxytrimipramine and trimipramine-N-oxide exhibit different potencies and selectivities for these transporters, further complicating the pharmacological landscape surrounding trimipramine treatment .

Case Studies and Clinical Implications

Several case studies have highlighted the importance of monitoring this compound levels in clinical settings:

- Adverse Effects : A study involving patients with renal impairment showed significantly higher plasma concentrations of trimipramine and its metabolites, including DMT, which correlated with increased adverse effects. This underscores the necessity for careful monitoring in populations at risk for altered pharmacokinetics .

- Toxicology Reports : In cases of overdose or intoxication involving trimipramine, the ratio of parent drug to metabolite can provide insights into the nature of the overdose. For instance, a case report indicated a parent-to-metabolite ratio suggesting acute intoxication due to elevated levels of both trimipramine and this compound .

Summary Table of Biological Activity

| Compound | Target Transporter | IC50 Value | Relative Potency |

|---|---|---|---|

| Trimipramine | SERT | High | Baseline |

| Trimipramine | NET | Moderate | Baseline |

| This compound | SERT | Moderate | Less than Trimipramine |

| This compound | NET | Moderate | More than Trimipramine |

属性

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-15(13-20-2)14-21-18-9-5-3-7-16(18)11-12-17-8-4-6-10-19(17)21/h3-10,15,20H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEUKSCRQNPXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)CN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945611 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2293-21-2 | |

| Record name | Desmethyltrimipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002293212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYLTRIMIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I453QU04O6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。